

structure-activity relationship (SAR) studies of 2-Amino-3-bromobenzamide derivatives

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Compound of Interest

Compound Name: 2-Amino-3-bromobenzamide

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of **2-Amino-3-bromobenzamide** Derivatives

As a Senior Application Scientist, this guide synthesizes current research on **2-Amino-3-bromobenzamide** derivatives to provide a comparative analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design and optimization of this versatile chemical scaffold for various therapeutic targets.

Introduction: The 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, recognized for its role as a key pharmacophore in a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory effects.^{[1][2]} Notably, the 2-aminobenzamide moiety acts as an effective zinc-binding group, a feature leveraged in the design of potent histone deacetylase (HDAC) inhibitors like Chidamide and Entinostat, which have applications in cancer therapy.^[3]

The introduction of a bromine atom at the 3-position of the 2-aminobenzamide scaffold creates the **2-Amino-3-bromobenzamide** core (Figure 1).^[4] This modification is strategically significant; the bromine atom not only influences the electronic properties and conformation of the molecule but also serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.^[5] This guide provides an objective comparison of

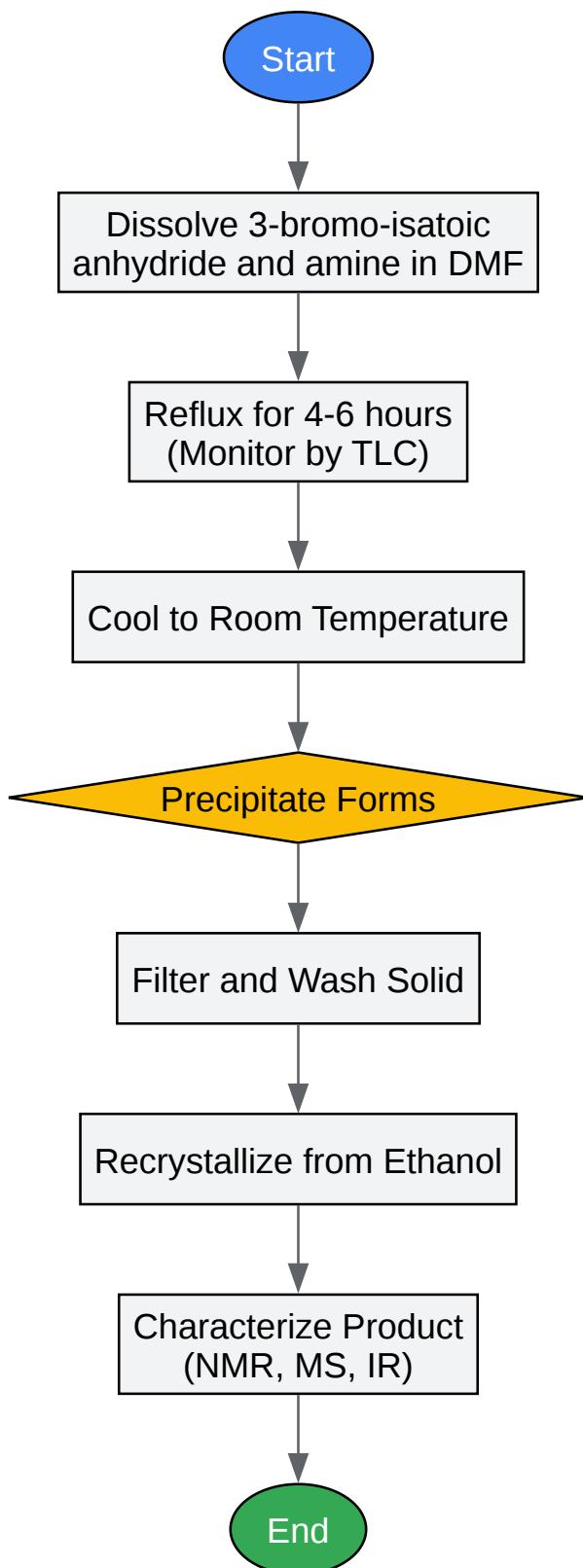
SAR studies across different therapeutic targets, supported by experimental data, to elucidate how structural modifications to this core influence biological activity.

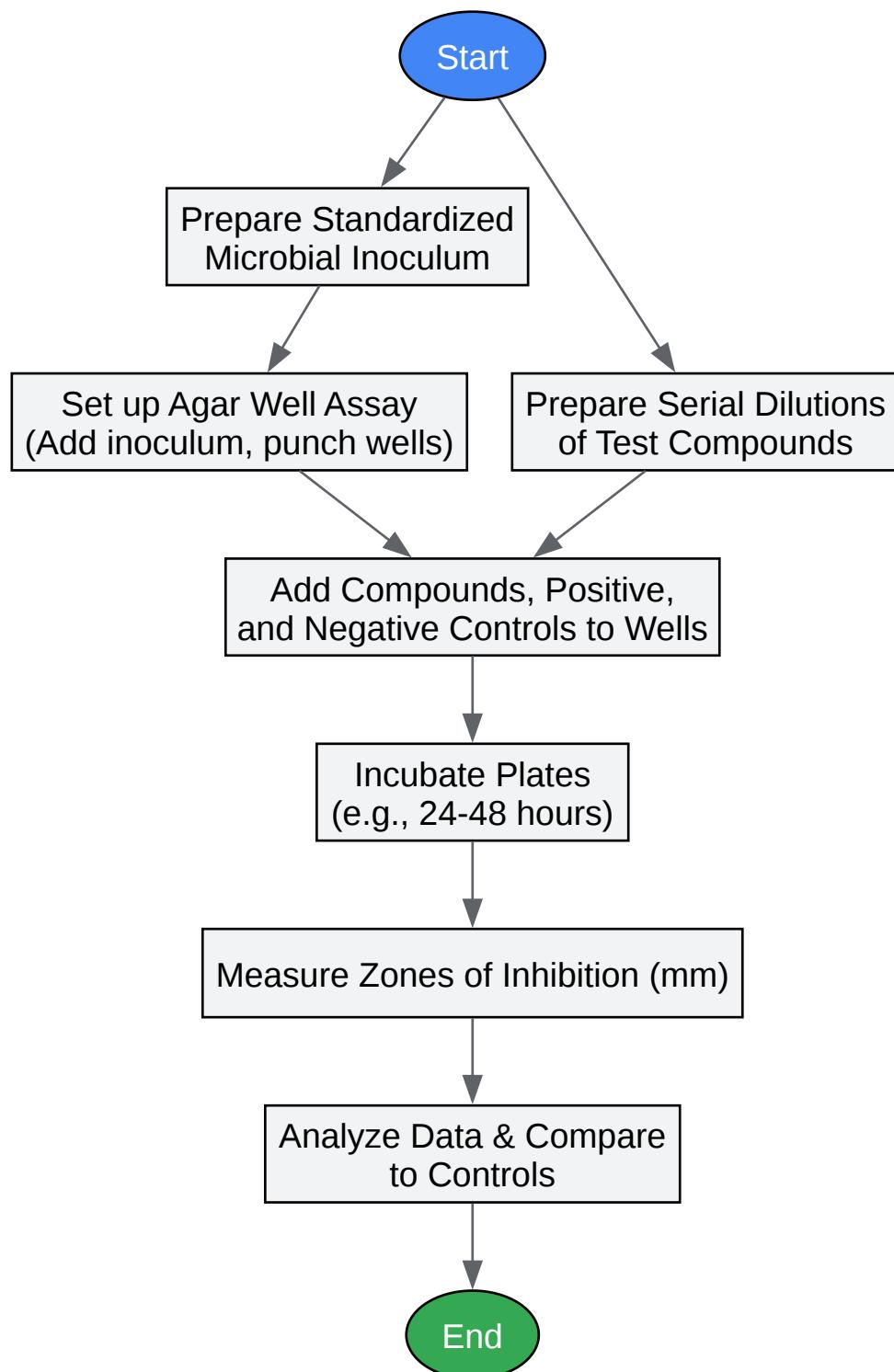
The 2-Amino-3-bromobenzamide Core: Rationale for Derivatization

The therapeutic potential of the **2-Amino-3-bromobenzamide** scaffold can be systematically explored by modifying several key positions. Understanding the role of each component is fundamental to rational drug design.

- The Amide (CONH₂) and Amino (NH₂) Groups: These groups are critical for establishing hydrogen bond interactions with biological targets. The 2-amino group, in particular, is a key feature for the zinc-binding capacity in metalloenzymes like HDACs.[3][6]
- The Phenyl Ring: The aromatic ring serves as the central scaffold. Substitutions on this ring (e.g., at positions 4, 5, or 6) can modulate the molecule's electronics, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetic properties.
- The Amide Nitrogen (N-H): This position is a primary point for derivatization. Attaching various substituents here can profoundly impact the compound's specificity, potency, and physical properties.
- The Bromine Atom (Position 3): The bromine atom is an electron-withdrawing group that can influence the acidity of the neighboring amino group. More importantly, it provides a reactive site for introducing new functionalities via reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures.[5]

Below is a diagram illustrating these key modification sites on the core scaffold.





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